N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound has garnered attention due to its potential pharmacological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
Compounds with similar structures have been studied for their potential interactions with various biological targets .
Mode of Action
It’s known that the compound contains a 3,5-dimethylpyrazole moiety , which is a common structural feature in many biologically active compounds. This moiety is known to interact with various biological targets, potentially influencing their function .
Biochemical Pathways
Compounds containing the 3,5-dimethylpyrazole moiety have been associated with various biochemical pathways .
Pharmacokinetics
Compounds with similar structures are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Compounds with similar structures have been associated with various biological activities, including anti-inflammatory, antitumor, antidiabetic, and other effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable sulfonyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions often include maintaining the temperature at room temperature to slightly elevated temperatures (25-50°C) and stirring the reaction mixture for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, thiols; reactions are performed in polar solvents such as dimethylformamide or acetonitrile at room temperature.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide can be compared with other similar compounds, such as:
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide: Similar structure but with an ethyl linker instead of a propyl linker.
This compound derivatives: Compounds with different substituents on the benzene ring or pyrazole ring.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-11-9-12(2)17(16-11)13(3)10-15-20(18,19)14-7-5-4-6-8-14/h4-9,13,15H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYOBLOKOFDHJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CNS(=O)(=O)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332990 |
Source
|
Record name | N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301332990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678999 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
890598-20-6 |
Source
|
Record name | N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301332990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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